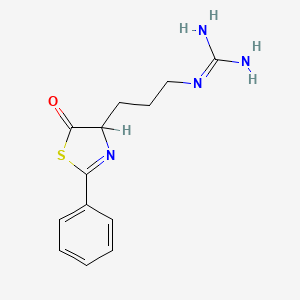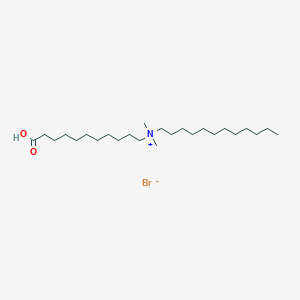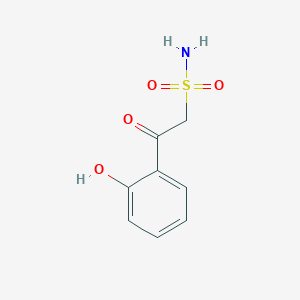
丙酸钙
概述
描述
Calcium propionate is an organic compound with the chemical formula Ca(C2H5COO)2. It is a white, crystalline solid that has a slightly salty taste and is soluble in water. It is used as a preservative in many food products, such as bread, cheese, and processed meats. Calcium propionate has been used in food preservation for centuries, but its widespread use in modern food production has only been in the past few decades. It is also used in pharmaceuticals, cosmetics, and other industrial applications.
科学研究应用
奶牛营养
丙酸钙在奶牛营养中被广泛使用,以解决围产期常见的代谢疾病,如酮病和奶热。 它作为葡萄糖合成的前体,并提供必需的钙,帮助母牛在产后适应代谢和生理变化 . 此外,它被用于青贮饲料和全混合日粮(TMR)中,以抑制霉菌毒素的产生,从而确保奶牛的健康和产奶量 .
食品保鲜
作为食品防腐剂,丙酸钙通过抑制霉菌和细菌的生长来延长产品的保质期。 它在烘焙食品(如面包)中特别有效,可以防止腐败并保持较长时间的新鲜度 . 它作为霉菌抑制剂的功效使其成为保存各种乳制品、肉类和糖果的最佳选择 .
农业应用
在农业中,丙酸钙被用于预防母牛奶热以及作为饲料补充剂。 它通过抑制动物饲料中有害微生物的生长来帮助维护牲畜的健康,从而确保农产品的质量和安全性 .
霉菌抑制
丙酸钙在各种环境中都具有霉菌抑制剂的作用。 它在防止烘焙产品中的霉菌生长方面特别有效,因为这些产品通常处于霉菌生长的最佳条件下。 它的使用有助于保持烘焙食品的质量和可食用性 .
犊牛瘤胃健康
研究表明,丙酸钙可以调节犊牛瘤胃的发育。 通过促进健康的肠道微生物群,它在幼畜的整体生长和健康中发挥着至关重要的作用,确保更好的营养吸收和免疫功能 .
药物应用
虽然关于药物应用的具体细节并不常见,但丙酸钙作为安全添加剂的作用意味着它在制药领域有潜在的应用。 它的抗菌特性可以被用来保存药物制剂,尽管可能需要进一步的研究才能完全了解其在该领域的应用 .
动物营养
丙酸钙用于动物营养,以减少饲料中霉菌和好氧孢子形成细菌生长的可能性。 它有助于保持营养价值并延长动物饲料产品的保质期 .
安全性和监管状况
根据既定的指南,丙酸钙在使用时被认为是安全的 (GRAS)。 它在食品和饲料中的使用受到严格的监控和监管,以确保它不会构成任何健康风险。 它根据各种国际食品安全法规被确认是一种安全的食品物质 .
作用机制
Target of Action
Calcium propionate, also known as calcium dipropanoate, is primarily targeted at various types of microorganisms , including molds and bacteria . It is used as a preservative in a wide variety of products, including bread, other baked goods, processed meat, whey, and other dairy products .
Mode of Action
Calcium propionate works by suppressing the growth of molds and bacteria. It interferes with the ability of these microorganisms to reproduce .
Biochemical Pathways
The metabolism of propionate begins with its conversion to propionyl coenzyme A (propionyl-CoA) , which is the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12–dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there .
Pharmacokinetics
Given its widespread use in food products, it is generally recognized as safe (gras) .
Result of Action
The primary result of calcium propionate’s action is the inhibition of mold and bacterial growth in food products, thereby extending their shelf life . It is effective against both B. mesentericus rope and mold .
Action Environment
Calcium propionate is most active in the pH range below 5.5 . Therefore, it is common to use acids to adjust the pH to optimize the activity. Moreover, salts of benzoic or sorbic acid are recommended for use in products with higher pH levels, such as in many chemically leavened sweet baked goods . It is also likely to be mobile in the environment due to its water solubility .
未来方向
生化分析
Biochemical Properties
Calcium propionate plays a crucial role in biochemical reactions, particularly in the inhibition of microbial growth. It interacts with various enzymes and proteins within microbial cells, disrupting their normal functions. For instance, calcium propionate has been shown to affect the activity of enzymes involved in the synthesis of the cell wall in yeast, such as those in the mitogen-activated protein kinase (MAPK) signaling pathway . This interaction leads to the inhibition of cell wall synthesis, thereby exerting its antimicrobial effects.
Cellular Effects
Calcium propionate influences various cellular processes and functions. In microbial cells, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in Saccharomyces cerevisiae, calcium propionate treatment results in the differential expression of over 1,400 genes, impacting pathways such as the MAPK signaling pathway and the cell cycle . This broad impact on gene expression and cellular processes underscores the compound’s significant influence on cell function.
Molecular Mechanism
At the molecular level, calcium propionate exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. In yeast, calcium propionate has been shown to interfere with the synthesis of the cell wall by affecting the MAPK signaling pathway and other related pathways . This inhibition of cell wall synthesis is a key aspect of its antimicrobial action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium propionate can change over time. Studies have shown that its antimicrobial activity can be sustained over several hours, with significant changes in gene expression observed within six hours of treatment . The stability and degradation of calcium propionate in laboratory conditions also play a role in its long-term effects on cellular function. For instance, its impact on the rumen microbiota of calves has been observed over periods of up to 160 days .
Dosage Effects in Animal Models
The effects of calcium propionate vary with different dosages in animal models. In calves, supplementation with calcium propionate has been shown to improve body weight gain and rumen growth . At higher doses, there may be adverse effects, such as changes in the composition and diversity of the rumen microbiota . These dosage-dependent effects highlight the importance of optimizing the amount of calcium propionate used in various applications.
Metabolic Pathways
Calcium propionate is involved in several metabolic pathways, particularly those related to microbial metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of propionic acid and other volatile fatty acids . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, calcium propionate is transported and distributed through specific transporters and binding proteins. In microbial cells, it can be taken up by transporters that recognize propionic acid and its derivatives . This transport and distribution are crucial for its antimicrobial activity, as it needs to reach its target sites within the cell to exert its effects.
Subcellular Localization
Calcium propionate’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules. For example, in yeast, calcium propionate affects the synthesis of the cell wall, which is localized to the cell membrane and cell wall compartments . This targeted localization is critical for its antimicrobial action.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium propionate involves the reaction between Calcium hydroxide and Propionic acid.", "Starting Materials": [ "Calcium hydroxide", "Propionic acid" ], "Reaction": [ "Step 1: Calcium hydroxide is added to water to form Calcium hydroxide solution.", "Step 2: Propionic acid is added to the Calcium hydroxide solution.", "Step 3: The mixture is heated under reflux for several hours.", "Step 4: The resulting mixture is cooled and filtered to obtain Calcium propionate as a solid product.", "Step 5: The solid product is washed with water to remove any impurities.", "Step 6: The Calcium propionate is dried and packaged for use." ] } | |
| 4075-81-4 | |
分子式 |
C3H6CaO2 |
分子量 |
114.16 g/mol |
IUPAC 名称 |
calcium;propanoate |
InChI |
InChI=1S/C3H6O2.Ca/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI 键 |
RAGOHKKBYVRXKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Ca+2] |
规范 SMILES |
CCC(=O)O.[Ca] |
颜色/形态 |
COLORLESS, MONOCLINIC TABLETS Powder or monoclinic crystals White powde |
| 4075-81-4 | |
物理描述 |
DryPowder; Liquid; OtherSolid White crystalline powde |
Pictograms |
Corrosive; Acute Toxic |
溶解度 |
Sol in water; slightly sol in methanol, ethanol; practically insol in acetone, benzene. INSOL IN ALCOHOL |
同义词 |
calcium propionate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





















Synthesis routes and methods II
Procedure details


























Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
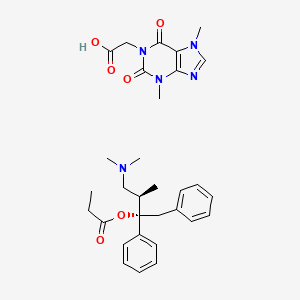

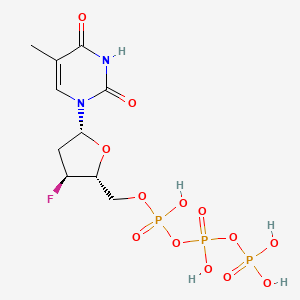

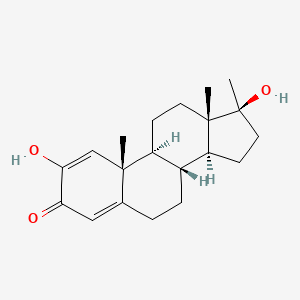
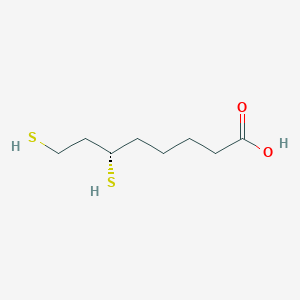
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B1222147.png)



